rac Methyl Efavirenz

Melting Point Thermal Analysis Purity Determination

Analytical labs need a pharmacopeia-grade impurity marker to validate Efavirenz purity methods, yet generic reference materials often fail system suitability due to mismatched stereochemistry. rac Methyl Efavirenz is the exact USP/EP-specified impurity, providing the unique diastereomeric profile required for accurate HPLC peak identification. - Enables robust method validation & ANDA regulatory submissions - Validates stability-indicating assays via forced degradation studies - Available from stock with full CoA for immediate global dispatch

Molecular Formula C15H11ClF3NO2
Molecular Weight 329.70 g/mol
CAS No. 353270-76-5
Cat. No. B600911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Methyl Efavirenz
CAS353270-76-5
Synonyms6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one;  6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Molecular FormulaC15H11ClF3NO2
Molecular Weight329.70 g/mol
Structural Identifiers
SMILESCC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1
InChIKeyVTRDGEWILKMMRP-CTCYHXBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





rac Methyl Efavirenz: Impurity Reference Standard


rac Methyl Efavirenz (CAS 353270-76-5), a racemic mixture of diastereomers, is the N-methylated derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz [1]. This compound, also known as SV 997 or Efavirenz Methyl Impurity, is chemically described as (4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, with a molecular formula of C15H11ClF3NO2 and a molecular weight of 329.70 g/mol . It is recognized in official pharmacopoeias as a specified impurity, making it an indispensable analytical tool for the quality control, stability testing, and regulatory compliance of Efavirenz Active Pharmaceutical Ingredient (API) and finished drug products [2].

Why rac Methyl Efavirenz Cannot Be Substituted


While Efavirenz is an FDA-approved NNRTI for HIV-1 treatment, and compounds like 8-hydroxyefavirenz serve as primary metabolites, none can substitute for rac Methyl Efavirenz in its designated role as a specified impurity and degradation marker [1]. The substitution fails because rac Methyl Efavirenz possesses a unique stereochemical composition (racemic mixture of diastereomers) and a distinct methylation pattern that confers specific physicochemical properties, chromatographic behavior, and mass spectrometric fragmentation, which are not replicated by the parent drug or its hydroxylated metabolites . Consequently, regulatory analytical methods for purity and stability require this exact compound for accurate identification, quantification, and method validation, as mandated by pharmacopoeial standards .

Key Differences: rac Methyl Efavirenz vs. Efavirenz


Higher Melting Point Enables Thermal Identification

The melting point of rac Methyl Efavirenz is 162-165°C, which is approximately 24-27°C higher than that of the parent drug Efavirenz (138-141°C) . This difference provides a clear, quantifiable thermal property that distinguishes the impurity from the API, a critical parameter for purity assessment via differential scanning calorimetry (DSC) or melting point apparatus .

Melting Point Thermal Analysis Purity Determination

No HIV-1 Reverse Transcriptase Inhibition

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with an IC50 in the low nanomolar range against wild-type HIV-1 [1]. In contrast, rac Methyl Efavirenz is not reported to possess any significant antiretroviral activity. Its primary relevance is as a process-related impurity, and it is not intended for therapeutic use . This functional divergence is critical, as the presence of this impurity in a drug product does not contribute to efficacy but must be strictly controlled to meet safety and quality specifications .

HIV-1 Reverse Transcriptase NNRTI Activity Impurity Safety

HPLC Resolution from Efavirenz

Validated HPLC methods for the analysis of Efavirenz and its related substances demonstrate that rac Methyl Efavirenz exhibits a unique retention time, enabling its complete chromatographic separation from the parent drug and other specified impurities [1]. For instance, studies employing C18 columns with mobile phases of water-acetonitrile-trifluoroacetic acid achieve baseline resolution between Efavirenz and its methylated impurity [2]. This separation is a prerequisite for accurate quantification in stability-indicating assays and impurity profiling mandated by ICH guidelines [3].

HPLC Chromatography Method Validation

Oxidative Degradation Marker

Forced degradation studies of Efavirenz under oxidative stress conditions (e.g., exposure to hydrogen peroxide) have identified rac Methyl Efavirenz as a primary degradation product . The compound's formation is a direct consequence of N-methylation on the benzoxazinone ring, a pathway not observed for other major degradants like 8-hydroxyefavirenz or amino alcohol derivatives . This specific degradation pathway necessitates the inclusion of rac Methyl Efavirenz as a key marker in stability protocols to accurately monitor the chemical integrity of Efavirenz API and formulations over time .

Forced Degradation Stability Studies Oxidation

Application Scenarios for rac Methyl Efavirenz


HPLC Method Development and Validation for Impurity Profiling

As a specified impurity, rac Methyl Efavirenz is the definitive reference standard for developing and validating high-performance liquid chromatography (HPLC) methods for the quantitation of related substances in Efavirenz API and finished dosage forms. Its unique retention time and resolution from Efavirenz are critical for establishing system suitability parameters and ensuring method specificity [1].

Forced Degradation and Stability-Indicating Assays

rac Methyl Efavirenz is an essential marker in forced degradation studies (specifically oxidative stress) to demonstrate the stability-indicating power of analytical methods. Its presence and quantitation confirm the method's ability to detect relevant degradation products, fulfilling ICH Q1A(R2) requirements for stability testing of new drug substances and products .

Pharmacopoeial Compliance and Regulatory Filings

Official monographs in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list rac Methyl Efavirenz as a specified impurity for Efavirenz. Its use as a certified reference standard is mandatory for demonstrating compliance with these pharmacopoeial standards in Abbreviated New Drug Applications (ANDAs) and other regulatory submissions [1].

Batch Release and Quality Control Testing

In pharmaceutical manufacturing, rac Methyl Efavirenz is used as a quantitative reference for testing and releasing Efavirenz API batches and finished drug products. Its precise quantification ensures that the final product meets the stringent impurity limits set by regulatory authorities, guaranteeing patient safety and product quality [1].

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